N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
CAS No.: 2034614-24-7
Cat. No.: VC4186357
Molecular Formula: C19H22N2O4S2
Molecular Weight: 406.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034614-24-7 |
|---|---|
| Molecular Formula | C19H22N2O4S2 |
| Molecular Weight | 406.52 |
| IUPAC Name | N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H22N2O4S2/c1-14-21-19(12-25-14)16-2-4-18(5-3-16)27(23,24)20-9-6-15(7-10-22)17-8-11-26-13-17/h2-5,8,11-13,15,20,22H,6-7,9-10H2,1H3 |
| Standard InChI Key | IPNAEQITDRYUAR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3 |
Introduction
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic organic compound with a complex structure, featuring a benzenesulfonamide backbone modified with a thiophen-3-yl group and a 2-methyloxazol-4-yl substituent. This compound is identified by the CAS number 2034614-24-7 and has a molecular formula of C19H22N2O4S2, with a molecular weight of approximately 406.5 g/mol .
Biological Activities and Potential Applications
While specific biological activities of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide are not detailed in the available literature, compounds with similar structures often exhibit potential in pharmaceutical applications due to their ability to interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Similar compounds, such as N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS: 2034482-20-5), have different substituents that alter their chemical and biological properties. For instance, the latter compound has a molecular weight of 383.5 g/mol and a different molecular formula (C18H25NO4S2) .
Comparison Table:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | 2034614-24-7 | C19H22N2O4S2 | 406.5 g/mol |
| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | 2034482-20-5 | C18H25NO4S2 | 383.5 g/mol |
Future Research Directions
Further research is needed to fully understand the biological activities and potential applications of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide. This could involve in vitro and in vivo studies to evaluate its efficacy and safety in various therapeutic contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume